
2-(4,7-Dimethylnaphthalene-1-carbonyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,7-Dimethylnaphthalene-1-carbonyl)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids. This compound features a naphthalene ring substituted with two methyl groups at positions 4 and 7, and a benzoic acid moiety attached at the 1-carbonyl position. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,7-Dimethylnaphthalene-1-carbonyl)benzoic acid typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4,7-dimethylnaphthalene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions usually involve maintaining the reaction mixture at a low temperature to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction parameters such as temperature, pressure, and catalyst concentration are optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-(4,7-Dimethylnaphthalene-1-carbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-(4,7-Dimethylnaphthalene-1-carbonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4,7-Dimethylnaphthalene-1-carbonyl)benzoic acid involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene-1-carboxylic acid: Lacks the methyl groups and benzoic acid moiety.
4,7-Dimethylnaphthalene: Lacks the carbonyl and benzoic acid groups.
Benzoic acid: Lacks the naphthalene ring and methyl groups.
Uniqueness
2-(4,7-Dimethylnaphthalene-1-carbonyl)benzoic acid is unique due to its combined structural features of a naphthalene ring with methyl substitutions and a benzoic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
108712-23-8 |
|---|---|
Fórmula molecular |
C20H16O3 |
Peso molecular |
304.3 g/mol |
Nombre IUPAC |
2-(4,7-dimethylnaphthalene-1-carbonyl)benzoic acid |
InChI |
InChI=1S/C20H16O3/c1-12-7-9-14-13(2)8-10-16(18(14)11-12)19(21)15-5-3-4-6-17(15)20(22)23/h3-11H,1-2H3,(H,22,23) |
Clave InChI |
JTFJOOIXJSIUAJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=CC(=C2C=C1)C)C(=O)C3=CC=CC=C3C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


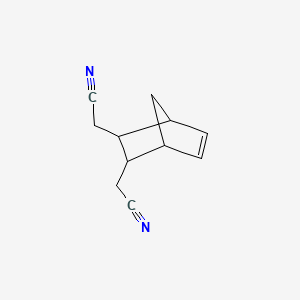
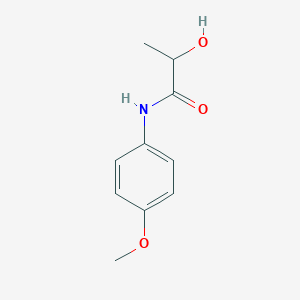
![tert-Butyl [3-methyl-1-(oxiran-2-yl)butyl]carbamate](/img/structure/B14339057.png)
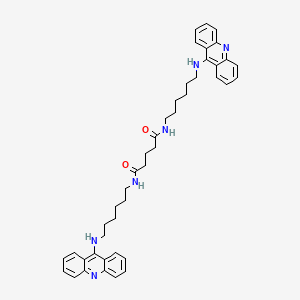
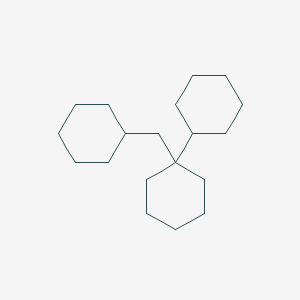
![N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14339084.png)
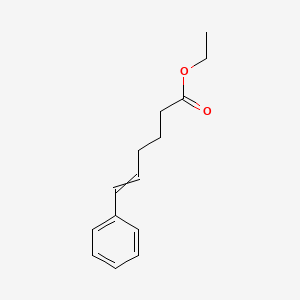
![1-N,3-N-bis[(E)-hydrazinylidenemethyl]benzene-1,3-dicarboxamide](/img/structure/B14339103.png)

![(1,3-Benzoxazol-2-yl)(2-(trifluoromethyl)phenyl]methyl) N-methylcarbamate](/img/structure/B14339116.png)
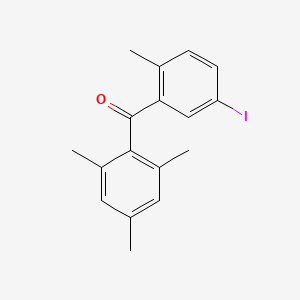
![2-[(Trimethylsilyl)oxy]hepta-3,5-dienenitrile](/img/structure/B14339126.png)
![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(2-oxo-2-phenylethyl)-, bromide](/img/structure/B14339127.png)
![3-[(3,3,5-Trimethylcyclohexyl)amino]phenol](/img/structure/B14339135.png)
